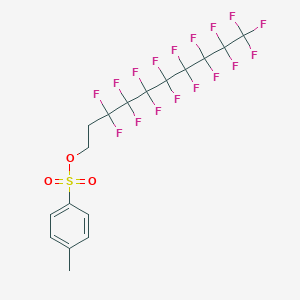

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCSEECKLMOBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F17O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896095 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113823-56-6 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The nucleophilic displacement of the hydroxyl group in 1H,1H,2H,2H-perfluorodecanol by the tosyl group follows a bimolecular mechanism (SN2). The alcohol reacts with TsCl in the presence of a base, which neutralizes the HCl byproduct and drives the reaction to completion:

Triethylamine (TEA) or pyridine are commonly employed bases due to their efficacy in scavenging HCl.

Standard Protocol

Adapting methodologies from analogous esterifications, a representative procedure involves:

-

Dissolving 1H,1H,2H,2H-perfluorodecanol (1.0 equiv) and TsCl (1.2 equiv) in anhydrous toluene.

-

Adding TEA (1.5 equiv) dropwise under nitrogen at 0–5°C.

-

Warming to 25°C and stirring for 12–24 hours.

-

Quenching with ice water, extracting with dichloromethane, and purifying via silica gel chromatography.

Key Parameters

This method avoids side products like dialkyl sulfonates by maintaining stoichiometric control and low temperatures.

Catalytic Esterification Approaches

Acid-Catalyzed Tosylation

While less common, p-toluenesulfonic acid (PTSA) can catalyze the direct esterification of fluorinated alcohols with TsCl under dehydrating conditions. For example, refluxing toluene with PTSA (0.1 equiv) and molecular sieves facilitates water removal, enhancing conversion:

Optimized Conditions

However, this method risks alcohol dehydration or sulfonic acid formation at elevated temperatures.

Base-Mediated Tosylation in Polar Aprotic Solvents

Sodium Hydride as a Catalyst

Patent literature describes sodium hydride (NaH) as an effective base for fluorinated alcohol derivatization. In dimethylformamide (DMF), NaH deprotonates the alcohol, generating a reactive alkoxide that attacks TsCl:

Advantages :

Limitations :

Purification and Characterization

Isolation Techniques

Crude product purification involves:

Analytical Data

-

¹H NMR (CDCl₃): δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.20 (t, 2H, -OCH₂), 2.45 (s, 3H, Ar-CH₃).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic (TEA) | 70–85 | 90–95 | 12–24 | Moderate |

| Acid-Catalyzed | 65–75 | 85–90 | 5–8 | Low |

| NaH/DMF | 80–90 | 95–98 | 2–4 | High |

The NaH-mediated method offers superior efficiency and scalability, albeit with stringent handling requirements.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water and a catalyst, the sulfonate ester can hydrolyze to form the corresponding alcohol and p-toluenesulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: The primary products are perfluorodecanol and p-toluenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Surface Modification

The primary application of 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is in the modification of surface properties of materials. Its ability to alter wettability and adhesion characteristics makes it valuable in various industries:

- Coatings : Used in the development of hydrophobic coatings that enhance water repellency and reduce friction.

- Material Science : Its application in modifying surfaces for better adhesion properties is crucial in electronics and automotive sectors.

Research indicates that compounds like this compound are persistent in the environment and can bioaccumulate. Studies have suggested potential health risks associated with exposure to perfluoroalkyl substances (PFAS), including:

- Endocrine Disruption : Evidence points to interference with hormonal functions in animal models.

- Toxicological Effects : Linked to liver damage and developmental issues.

A study published in RSC Advances highlighted the biological activity of perfluorinated compounds and their implications for human health and environmental systems .

Industrial Applications

The unique properties of this compound extend to various industrial applications:

- Textile Industry : Utilized as a water-repellent agent in fabric treatments.

- Electronics : Employed in coatings for electronic components to enhance durability against moisture.

- Biomedical Applications : Investigated for use in drug delivery systems due to its stability and biocompatibility.

Case Study 1: Surface Modification for Coatings

A study demonstrated the effectiveness of this compound in creating ultra-hydrophobic surfaces on glass substrates. The treated surfaces exhibited a contact angle greater than 150 degrees, indicating superior water repellency. This property is beneficial for applications requiring anti-fogging or anti-corrosion coatings .

Case Study 2: Environmental Persistence

Research conducted by environmental scientists assessed the persistence of PFAS compounds in aquatic environments. It was found that this compound remained detectable in sediment samples long after initial exposure. This highlights concerns regarding long-term ecological impacts and bioaccumulation risks .

Wirkmechanismus

The mechanism by which 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate exerts its effects is primarily through its ability to lower surface energy. This property allows it to create hydrophobic and oleophobic surfaces, which can repel water and oils. The molecular targets include various substrates where the compound forms a thin, protective layer, preventing the adhesion of contaminants.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key parameters of 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate with related perfluoroalkyl tosylates and sulfonates:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Properties |

|---|---|---|---|---|---|

| This compound | Not reported | C17H9F17O3S | ~620 (estimated) | C10 | High hydrophobicity; expected low solubility in polar solvents |

| 1H,1H-Perfluorooctyl p-toluenesulfonate | 24962-65-0 | C15H9F15O3S | 554.27 | C8 | Moderate sorption (Kd ~4.44 for sulfonic acid analog); used as a synthon |

| 1H,1H-Pentafluoropropyl p-toluenesulfonate | 565-42-4 | C10H9F5O3S | 304.23 | C3 | Lower thermal stability; higher reactivity in nucleophilic substitutions |

| Sodium 1H,1H,2H,2H-Perfluorodecanesulfonate | 27619-96-1 | C10H4F17O3S·Na | 550.16 | C10 | High soil-water partition coefficient (Kd = 5.66); environmental persistence |

Notes:

- Chain Length and Hydrophobicity: Longer perfluoroalkyl chains (e.g., C10 vs. C8 or C3) enhance hydrophobicity and surface-active properties. For example, poly(1H,1H,2H,2H-perfluorodecyl acrylate) exhibits a water contact angle >120°, a trait linked to its extended fluorinated chain .

- Environmental Behavior: Soil-water partition coefficients (Kd) increase with chain length.

- Reactivity: Shorter-chain tosylates (e.g., C3) demonstrate higher reactivity in nucleophilic substitutions due to reduced steric hindrance and lower electron-withdrawing effects .

Biologische Aktivität

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate (PFDT) is a perfluoroalkyl sulfonate compound with the molecular formula C17H11F17O3S and a molecular weight of approximately 618.3 g/mol. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), PFDT exhibits unique chemical properties that contribute to its persistence in the environment and potential biological activity. This article explores the biological implications of PFDT, including its effects on human health and ecological systems.

PFDT is characterized by a long perfluorinated carbon chain, which imparts significant hydrophobicity and stability against degradation. The sulfonate group enhances its reactivity, allowing it to participate in various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H11F17O3S |

| Molecular Weight | 618.3 g/mol |

| Chemical Class | Perfluoroalkyl sulfonate |

| CAS Number | 113823-56-6 |

Toxicological Studies

Research indicates that PFAS compounds, including PFDT, may disrupt endocrine functions and lead to various health risks. Notably, studies have linked exposure to PFAS with liver damage, developmental issues, and immune system effects in animal models. The following findings summarize key studies:

- Endocrine Disruption: PFDT has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental toxicity. Animal studies indicate alterations in thyroid hormone levels following exposure to PFAS compounds.

- Liver Toxicity: Research has demonstrated that exposure to PFDT can result in hepatotoxic effects, including increased liver weight and altered enzyme levels indicative of liver damage .

- Bioaccumulation Potential: Due to its chemical structure, PFDT exhibits a high potential for bioaccumulation in living organisms. Studies suggest that PFAS can accumulate in the liver and other tissues over time, raising concerns about long-term exposure effects.

Environmental Impact

PFDT's persistence in the environment poses significant ecological risks. Its hydrophobic nature allows it to accumulate in soil and water systems, potentially affecting aquatic life. Key environmental findings include:

- Aquatic Toxicity: Laboratory studies have reported adverse effects on fish and other aquatic organisms exposed to PFAS compounds. These effects include behavioral changes and reproductive impairments .

- Soil Contamination: PFDT can leach into groundwater systems, leading to widespread contamination issues that affect drinking water sources.

Case Study 1: Endocrine Disruption in Rodents

A study conducted on rodents exposed to varying concentrations of PFDT demonstrated significant endocrine disruption. The results indicated altered levels of estrogen and testosterone, leading to reproductive abnormalities.

Case Study 2: Liver Toxicity Assessment

In another study assessing liver toxicity, rats were administered doses of PFDT over a period of 90 days. The findings revealed increased liver enzymes and histopathological changes consistent with liver damage.

Q & A

Q. What are the key synthetic routes for preparing 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting perfluorodecyl alcohols with p-toluenesulfonyl chloride in anhydrous conditions, using bases like pyridine to neutralize HCl byproducts . Purity optimization requires rigorous purification steps:

- Chromatography : Silica gel column chromatography with fluorophilic solvents (e.g., hexane/ethyl acetate mixtures).

- Inhibitors : Stabilizers like MEHQ (200–300 ppm) prevent radical polymerization during synthesis .

- Analytical validation : Confirm purity via NMR (distinct CF/CF signals) and HPLC-MS (monitoring sulfonate-specific fragments) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How does the perfluorodecyl chain length influence environmental persistence compared to shorter-chain analogs?

Longer perfluorodecyl chains (C10) exhibit higher bioaccumulation potential and resistance to degradation than shorter-chain PFAS (e.g., C6 or C8). Key factors:

- Hydrophobicity : The C10 chain increases log values, enhancing adsorption to organic matter in sediments .

- Degradation : Shorter chains (e.g., 6:2 FTSA) degrade more readily via microbial defluorination, while C10 derivatives persist due to stronger C-F bonds .

- Toxicity : Longer chains may induce higher bioaccumulation in aquatic organisms, necessitating specialized remediation strategies .

Q. What challenges arise in quantifying this compound in complex matrices, and what methodological adjustments are needed?

- Matrix effects : Co-eluting organics in environmental samples (e.g., soil, blood) suppress ionization. Mitigation strategies:

- Sensitivity : Low ppt-level detection requires high-resolution mass spectrometers (e.g., Q-TOF) and optimized collision energies for sulfonate-specific fragments .

- Contamination : PFAS background in labware (e.g., PTFE tubing) necessitates glass/PFA-free consumables .

Q. How can this compound be integrated into CVD processes for hydrophobic coatings, and what parameters affect film uniformity?

- CVD Fabrication :

- Temperature: 80–120°C to balance precursor volatility and decomposition.

- Pressure: Low pressure (1–10 Torr) enhances monomer diffusion into nanoporous structures .

- Performance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.